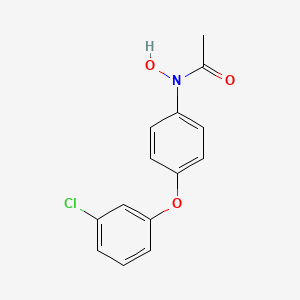![molecular formula C34H52N2O4 B14332202 2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) CAS No. 105731-56-4](/img/structure/B14332202.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two N,N-dicyclohexylacetamide groups connected through a 1,3-phenylenebis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) typically involves the reaction of 1,3-phenylenebis(oxy) with N,N-dicyclohexylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in industrial processes for the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): This compound has a similar structure but with different substituents.
2,2’-[1,2-Phenylenebis(oxy)]diethanamine: Another similar compound with different functional groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: A compound with a related structure but different chemical properties.
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is unique due to its specific structure and the presence of N,N-dicyclohexylacetamide groups
Propriétés
Numéro CAS |
105731-56-4 |
|---|---|
Formule moléculaire |
C34H52N2O4 |
Poids moléculaire |
552.8 g/mol |
Nom IUPAC |
N,N-dicyclohexyl-2-[3-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-14-5-1-6-15-27)28-16-7-2-8-17-28)25-39-31-22-13-23-32(24-31)40-26-34(38)36(29-18-9-3-10-19-29)30-20-11-4-12-21-30/h13,22-24,27-30H,1-12,14-21,25-26H2 |
Clé InChI |
DJYAJSQGQHVSHW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)

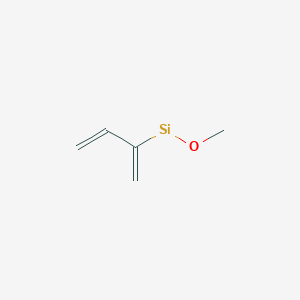
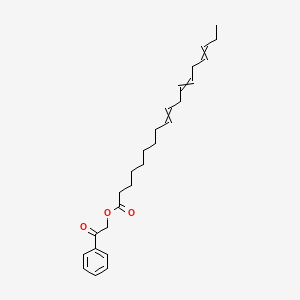
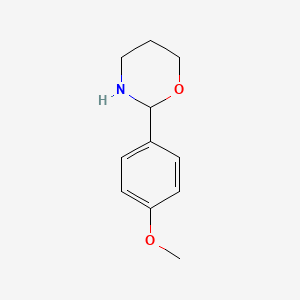
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
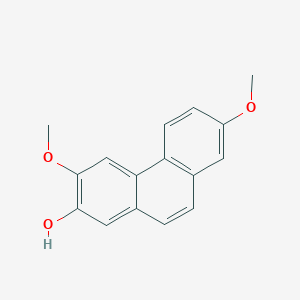
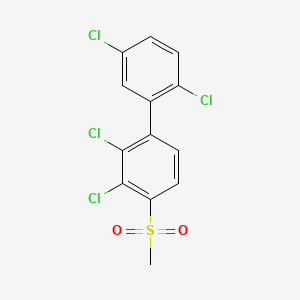
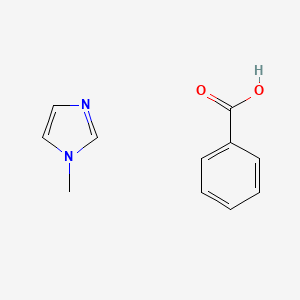
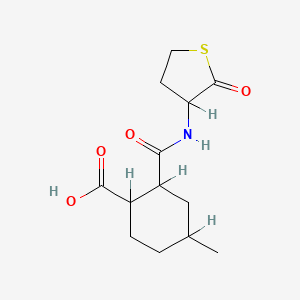

![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
